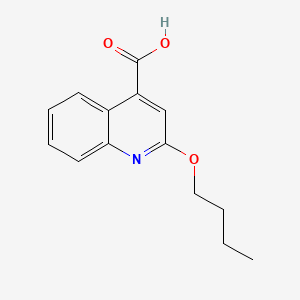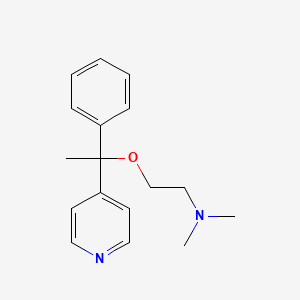
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is an organic chloride salt with the chemical formula C7H17ClN2O2. It is a derivative of carnitine, a compound that plays a crucial role in the biochemical pathways for the β-oxidation of fatty acids and other metabolic functions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Levocarnitine Impurity, also known as 4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, Carnitinamide chloride, or Levocarnitine Impurity C, primarily targets the mitochondria within cells . The mitochondria are the site of energy production within cells and play a crucial role in the transport of long-chain fatty acids .
Mode of Action
Levocarnitine Impurity acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . It can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .
Biochemical Pathways
The compound plays a significant role in the beta-oxidation pathway for the metabolism of long-chain fatty acids within the mitochondria . By transporting these fatty acids into the mitochondria, Levocarnitine Impurity facilitates their conversion into energy.
Result of Action
The primary result of Levocarnitine Impurity’s action is the production of energy within cells . By facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation, it supports the generation of ATP, the primary energy currency of the cell .
Action Environment
The efficacy and stability of Levocarnitine Impurity can be influenced by various environmental factors. For instance, the presence of Vitamin C is essential for the synthesis of carnitine Additionally, the compound’s effectiveness may be affected by the individual’s metabolic state, diet, and overall health
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride can be synthesized through several methods. One common approach involves the reaction of 4-chloroacetoacetic acid ethyl ester with trimethylamine, followed by the hydrolysis of the resulting ester to form carnitine amide. This amide is then converted to its chloride salt form .
Industrial Production Methods
Industrial production of carnitinamide chloride often involves the resolution of racemic carnitinamide into its enantiomers using preferential crystallization. This process includes creating a supersaturated solution of the racemate and adding small amounts of crystalline seeds of the desired enantiomer to induce crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to form carnitine and ammonia.
Oxidation and Reduction:
Substitution: The chloride ion in carnitinamide chloride can be substituted with other anions to form different salts.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis, often catalyzed by enzymes such as carnitinamidase.
Substitution: Various anions can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Carnitine and ammonia.
Substitution: Different salts of carnitinamide, depending on the substituting anion.
Scientific Research Applications
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound of carnitinamide chloride, involved in fatty acid metabolism.
Acetylcarnitine: A derivative of carnitine with similar metabolic functions.
Propionylcarnitine: Another carnitine derivative with applications in cardiovascular health.
Uniqueness
4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is unique due to its role as a precursor to carnitine and its ability to undergo various chemical reactions to form different derivatives. Its chloride salt form also makes it more soluble in water, enhancing its bioavailability and making it suitable for various applications in research and industry .
Properties
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVUKIZAZCBRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-99-4 |
Source


|
| Record name | 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the main focus of the research regarding Carnitinamide Chloride in the context of Levocarnitine Tablets?
A1: The primary focus of the research [] is not on the biological activity of Carnitinamide Chloride itself, but rather on developing a reliable and accurate method to quantify its presence as an impurity in Levocarnitine Tablets. This is crucial for quality control and ensuring the purity of the pharmaceutical product.
Q2: What analytical method was determined to be suitable for quantifying Carnitinamide Chloride in Levocarnitine Tablets?
A2: The research [] successfully developed and validated a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the concentration of Carnitinamide Chloride in Levocarnitine Tablets. This method was found to be selective, simple, and accurate for this specific application.
Q3: Can you provide details about the specific RP-HPLC method used and its effectiveness in quantifying Carnitinamide Chloride?
A3: The researchers [] used a Water μBondapak™ NH2 column with a specific mobile phase and detection wavelength. Their results showed good linearity in a defined concentration range, and the average recovery of Carnitinamide Chloride was 100.8%, indicating high accuracy. This method allowed for the complete separation of Carnitinamide Chloride and Levocarnitine, making it suitable for analyzing the impurity in the presence of the main compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












